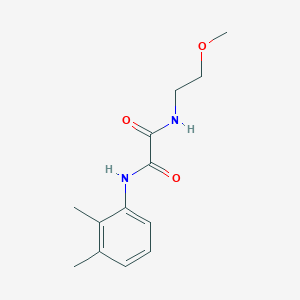![molecular formula C23H18BrNO B4971459 5-(4-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4971459.png)
5-(4-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one, also known as BPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various fields of research. BPTP is a small molecule that belongs to the family of benzo[a]phenanthridin-4-one derivatives, which have been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of 5-(4-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are important for cancer cell survival and proliferation. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key pathway that regulates cell growth and survival. This compound has also been shown to inhibit the activity of the NF-κB pathway, which is a pathway that regulates inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key pathway that regulates cell growth and survival. This compound has also been shown to inhibit the activity of the NF-κB pathway, which is a pathway that regulates inflammation and cell survival.
実験室実験の利点と制限
One of the main advantages of 5-(4-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is its potential use in cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, there are also some limitations associated with the use of this compound in lab experiments. This compound is a synthetic compound, which means that it may not have the same biological activity as natural compounds. This compound also has limited solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for the research on 5-(4-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one. One potential direction is the development of new cancer therapies based on this compound. This compound has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of new cancer drugs. Another potential direction is the investigation of the mechanism of action of this compound. The mechanism of action of this compound is not fully understood, and further research is needed to elucidate the molecular pathways that are involved. Additionally, the potential use of this compound in other fields of research, such as neurology and immunology, should be explored.
合成法
5-(4-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-bromobenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a base to form the intermediate product. The intermediate product is then oxidized using a suitable oxidizing agent to form the final product, this compound. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学的研究の応用
5-(4-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been shown to possess a wide range of biological activities, making it a potential candidate for various fields of research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound achieves this by inducing apoptosis, which is a process of programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
特性
IUPAC Name |
5-(4-bromophenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO/c24-16-11-8-15(9-12-16)23-22-18(6-3-7-20(22)26)21-17-5-2-1-4-14(17)10-13-19(21)25-23/h1-2,4-5,8-13,23,25H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKCADFOASTKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)Br)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(3-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4971376.png)
![N-methyl-1-(1-methyl-1H-pyrazol-4-yl)-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4971394.png)
![17-benzyl-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4971398.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4971407.png)
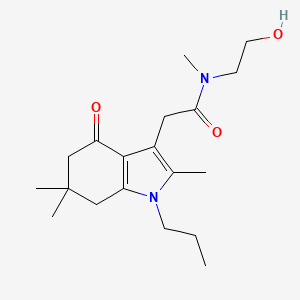
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B4971416.png)
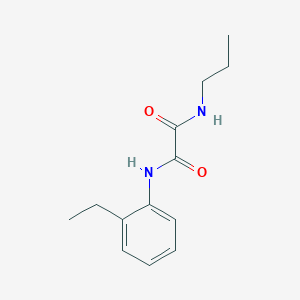
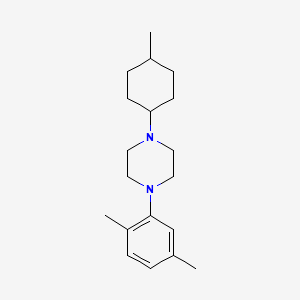
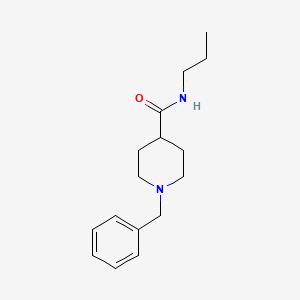
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B4971435.png)
![10,10-dichloro-N-(4-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B4971442.png)
![2-[(1,5-dicyano-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)thio]acetamide](/img/structure/B4971449.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4971464.png)
